Tetraphenylarsonium chloride monohydrate

Vue d'ensemble

Description

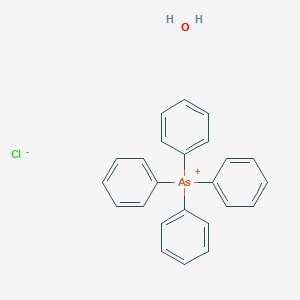

Tetraphenylarsonium chloride monohydrate is an organoarsenic compound with the chemical formula (C₆H₅)₄AsCl·H₂O. This compound is a white solid that is often used as a hydrate. It is the chloride salt of the tetraphenylarsonium cation, which has a tetrahedral structure. This compound is soluble in polar organic solvents and is commonly used in various chemical applications .

Méthodes De Préparation

Tetraphenylarsonium chloride monohydrate is typically prepared through the neutralization of tetraphenylarsonium chloride hydrochloride, which is produced from triphenylarsine. The synthetic route involves several steps:

Bromination of Triphenylarsine: [(C₆H₅)₃As + Br₂ → (C₆H₅)₃AsBr₂]

Hydrolysis: [(C₆H₅)₃AsBr₂ + H₂O → (C₆H₅)₃AsO + 2 HBr]

Grignard Reaction: [(C₆H₅)₃AsO + C₆H₅MgBr → (C₆H₅)₄AsOMgBr]

Neutralization: [(C₆H₅)₄AsOMgBr + 3 HCl → (C₆H₅)₄AsCl·HCl + MgBrCl]

Final Neutralization: [(C₆H₅)₄AsCl·HCl + NaOH → (C₆H₅)₄AsCl + NaCl + H₂O]

Industrial production methods often involve similar steps but are optimized for larger-scale synthesis .

Analyse Des Réactions Chimiques

Tetraphenylarsonium chloride monohydrate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form tetraphenylarsonium oxide.

Reduction: It can be reduced under specific conditions to form different arsonium compounds.

Substitution: It can undergo substitution reactions where the chloride ion is replaced by other anions.

Common reagents used in these reactions include bromine, water, Grignard reagents, and hydrochloric acid. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Chemical Synthesis

Tetraphenylarsonium chloride monohydrate is primarily utilized as a reagent in chemical synthesis. Its ability to solubilize polyatomic anions in organic solvents makes it valuable for:

- Precipitation Reactions : It is often employed to precipitate salts from aqueous solutions, facilitating the isolation of specific compounds. For example, it can be used to form tetraphenylarsonium salts by reacting with various anions in methanolic or aqueous solutions .

- Synthesis of Organometallic Compounds : The compound serves as a precursor for synthesizing organometallic complexes, which are important in catalysis and material science .

Analytical Chemistry

In analytical chemistry, this compound plays a crucial role due to its properties:

- Ion Pairing Agent : It acts as an ion-pairing agent in chromatographic techniques, enhancing the separation of ionic species during high-performance liquid chromatography (HPLC) .

- Electrochemical Studies : The compound is used in electrochemical applications to study the behavior of ions and molecules at electrodes, contributing to the development of sensors and biosensors .

Biomedical Research

This compound has found applications in biomedical research, particularly in:

- Antimicrobial Studies : Research indicates that organoarsenic compounds exhibit antimicrobial properties. Tetraphenylarsonium derivatives have been investigated for their potential use against various pathogens .

- Drug Delivery Systems : Its properties allow it to be explored as a component in drug delivery systems, where it can enhance the solubility and bioavailability of poorly soluble drugs .

Material Science

In material science, this compound is utilized for:

- Semiconductor Applications : Arsenic compounds are known for their semiconductor properties. Tetraphenylarsonium chloride can be involved in the synthesis of arsenic-containing materials used in electronics .

- Nanomaterials Development : The compound is also being researched for its role in developing nanomaterials, particularly those that require precise control over their chemical composition and structure .

Case Study 1: Application in Ion Pairing

A study demonstrated that this compound significantly improved the resolution of ionic species during HPLC analysis. By optimizing the concentration of the reagent, researchers achieved enhanced peak separation and sensitivity, showcasing its utility as an ion-pairing agent.

Case Study 2: Antimicrobial Efficacy

Research conducted on various tetraphenylarsonium derivatives revealed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the potential for these compounds to serve as alternative antimicrobial agents amid rising antibiotic resistance.

Mécanisme D'action

The mechanism by which tetraphenylarsonium chloride monohydrate exerts its effects involves its ability to solubilize polyatomic anions in organic media. This is achieved through the formation of stable complexes with the anions, facilitating their extraction and analysis. The molecular targets and pathways involved include interactions with various anions and the stabilization of these anions in organic solvents .

Comparaison Avec Des Composés Similaires

Tetraphenylarsonium chloride monohydrate can be compared with other similar compounds such as:

- Tetraphenylphosphonium chloride

- Tetrabutylammonium chloride

- Tetraethylammonium chloride

These compounds share similar properties, such as solubility in polar organic solvents and use as cation exchange reagents. this compound is unique due to its specific interactions with certain anions and its tetrahedral structure .

Activité Biologique

Tetraphenylarsonium chloride monohydrate, with the chemical formula , is an organoarsenic compound that exhibits a range of biological activities. It is primarily used in biochemical research and has garnered attention for its potential therapeutic applications, particularly in the fields of cancer research and microbiology.

- Molecular Weight : 418.79 g/mol (anhydrous basis)

- CAS Number : 104170-16-3

- Solubility : Soluble in polar organic solvents, often utilized as a hydrate form .

Antimicrobial Properties

This compound has been studied for its antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. For instance, a study demonstrated its efficacy against Gram-positive and Gram-negative bacteria, suggesting mechanisms involving disruption of bacterial cell membranes .

Cytotoxicity and Cancer Research

The compound has shown promising results in cytotoxicity assays against cancer cell lines. In vitro studies indicate that this compound induces apoptosis in certain cancer cells, including leukemia and breast cancer cells. The mechanism appears to involve the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Ion Channel Modulation : It may influence ion channels in cellular membranes, affecting cellular excitability and signaling pathways.

- Protein Interactions : The compound can interact with various proteins involved in cell signaling and apoptosis, leading to altered cellular responses.

- Reactive Oxygen Species Generation : Increased ROS production can lead to oxidative stress, contributing to apoptosis in cancer cells .

Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of tetraphenylarsonium chloride against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, with minimal cytotoxic effects on human fibroblast cells at these concentrations .

| Bacterial Strain | Concentration (µg/mL) | Viability (%) |

|---|---|---|

| Staphylococcus aureus | 50 | 20 |

| E. coli | 50 | 30 |

Study 2: Cytotoxic Effects on Cancer Cells

In another study published in Cancer Letters, researchers investigated the cytotoxic effects of tetraphenylarsonium chloride on various cancer cell lines. The results showed that at a concentration of 100 µM, the compound induced apoptosis in approximately 70% of leukemia cells within 24 hours .

| Cell Line | Concentration (µM) | Apoptosis (%) |

|---|---|---|

| Leukemia Cells | 100 | 70 |

| Breast Cancer Cells | 100 | 50 |

Propriétés

IUPAC Name |

tetraphenylarsanium;chloride;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20As.ClH.H2O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;;/h1-20H;1H;1H2/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGDWSDTZKCSLRK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[As+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22AsClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369101 | |

| Record name | Arsonium, tetraphenyl-,chloride, hydrate (1:1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6024-92-6, 104170-16-3 | |

| Record name | Arsonium, tetraphenyl-, chloride, hydrate (1:1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6024-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arsonium, tetraphenyl-,chloride, hydrate (1:1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Why was Tetraphenylarsonium chloride monohydrate used in the synthesis of Tetraphenylarsonium azide?

A1: The research aimed to synthesize Tetraphenylarsonium azide and explore the possibility of creating Tetraphenylarsonium azidodithiocarbonate. this compound likely served as a convenient source of the Tetraphenylarsonium cation ([Ph4As]+) []. By reacting it with sodium azide, the researchers could replace the chloride anion with the desired azide anion, forming Tetraphenylarsonium azide.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.